2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetohydrazide
Description
Significance of Heterocyclic Scaffolds in Advanced Medicinal Chemistry and Materials Science
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to the development of new therapeutic agents and advanced materials. openaccessjournals.comijraset.com Over 85% of all biologically active chemical entities feature a heterocyclic ring, underscoring their central role in modern drug design. nih.gov These scaffolds are prevalent in a vast array of natural products, including vitamins, alkaloids, and antibiotics. ijraset.com
The inclusion of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules. openaccessjournals.com This allows for the fine-tuning of characteristics such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov Such modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov In materials science, heterocyclic compounds are integral to the creation of functional materials like conducting polymers and organic semiconductors. openaccessjournals.com The stability and reactivity patterns of aromatic heterocycles, in particular, make them vital components in a wide range of applications. openaccessjournals.com
Strategic Importance of Pyrazole (B372694) Nucleus in Bioactive Molecules
The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, is a prominent structural motif in numerous pharmaceutically active compounds. rsc.orgglobalresearchonline.net Its versatility and the relative ease of its synthesis and functionalization have made it a "privileged scaffold" in medicinal chemistry. rsc.orgijnrd.org Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, which has led to the development of several successful drugs. globalresearchonline.netnih.gov
The strategic importance of the pyrazole nucleus stems from its ability to serve as a core structure for arranging pharmacophores in a way that yields potent and selective drugs. rsc.org The addition of various substituents to the pyrazole ring can significantly influence its biological activity. researchgate.net This has led to the discovery and development of pyrazole-based compounds with a wide array of therapeutic applications.
Table 1: Documented Biological Activities of Pyrazole Derivatives
| Biological Activity | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways, often through enzymes like cyclooxygenase (COX). Several pyrazole-based nonsteroidal anti-inflammatory drugs (NSAIDs) are in clinical use. | researchgate.netnih.gov |
| Antimicrobial | Efficacy against various bacterial and fungal strains. nih.gov | nih.govresearchgate.net |
| Anticancer | Antiproliferative effects against various cancer cell lines. | researchgate.netresearchgate.net |
| Analgesic | Pain-relieving properties, often associated with anti-inflammatory action. | researchgate.netresearchgate.net |
| Antitubercular | Activity against Mycobacterium tuberculosis, contributing to the development of new treatments for tuberculosis. | globalresearchonline.netresearchgate.net |
| Anticonvulsant | Potential for managing seizure disorders. | globalresearchonline.net |
| Neuroprotective | Ability to protect nerve cells from damage or degeneration. | nih.gov |
| Insecticidal | Use in agrochemicals for pest control. | researchgate.net |
Role of Acetohydrazide Moiety in Modulating Biological Activity and Chemical Reactivity
The acetohydrazide moiety is a versatile functional group that plays a significant role in medicinal chemistry. mdpi.com Hydrazides, in general, are recognized as important pharmacophoric groups and are key building blocks for synthesizing a variety of heterocyclic compounds, including pyrazoles and oxadiazoles. mdpi.comresearchgate.net
The chemical reactivity of the acetohydrazide group makes it a valuable intermediate in organic synthesis. jssunton.com Its nucleophilic nature allows it to react with aldehydes and ketones to form stable hydrazone derivatives, a common strategy in drug design to create diverse molecular libraries. mdpi.comjssunton.com The hydrazide–hydrazone functional group (-CO-NH-N=C) is a key feature in many compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties. mdpi.com This moiety's ability to bind with biomolecules through hydrogen bonding contributes to its pharmacological effects. mdpi.com Several clinically used drugs, such as the antitubercular agent isoniazid, are based on a hydrazide structure, highlighting its therapeutic importance. mdpi.comresearchgate.net
Contextualizing 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetohydrazide within Current Research Frontiers
The compound this compound is a pyrazole-hydrazide conjugate. This class of molecules, which chemically links a pyrazole ring to a hydrazide functional group, is an active area of research. researchgate.netresearchgate.net The design of such hybrid molecules aims to combine the distinct biological profiles of both the pyrazole nucleus and the hydrazide moiety to create new chemical entities with potentially enhanced or novel therapeutic properties. researchgate.net
While specific research on this compound is not extensively documented in publicly available literature, its structure is emblematic of current research trends. The core structure features:
A pyrazole ring , a well-established pharmacophore known for a wide spectrum of biological activities. researchgate.net
A bromo substituent , a halogen atom that can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its binding to biological targets.
A methyl group , which can influence the molecule's steric profile and metabolic stability.
An acetohydrazide linker , a versatile moiety known for its synthetic utility and its own contributions to biological activity. mdpi.com
Research on similar pyrazole-hydrazone derivatives has shown promising results in areas such as catecholase activity, which is relevant to biochemistry, and in the development of antihyperglycemic agents. nih.govresearchgate.net The synthesis of various pyrazole carbohydrazide (B1668358) derivatives has been pursued to explore their potential as antimicrobial and antiparasitic agents. researchgate.net Therefore, this compound represents a molecule of significant interest for further investigation within the fields of drug discovery and synthetic chemistry.
Overview of Synthetic Routes to Substituted Pyrazole Rings
The construction of the pyrazole core is a fundamental step in the synthesis of the target compound. Various methods have been developed to efficiently assemble this five-membered heterocyclic system, primarily revolving around cyclocondensation and multi-component reactions.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, often referred to as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This approach involves the reaction of a bidentate nucleophile, hydrazine, with a suitable 1,3-dielectrophilic carbon unit. nih.govmdpi.com
Key 1,3-dielectrophiles for this reaction include:
1,3-Diketones mdpi.com
α,β-Unsaturated carbonyl compounds mdpi.com
β-Enaminones mdpi.com
The reaction of 1,3-diketones with hydrazine derivatives is a straightforward method for generating polysubstituted pyrazoles. mdpi.com However, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomeric products. beilstein-journals.orgnih.gov The reaction between α,β-ethylenic ketones and hydrazine derivatives typically yields pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Product | Key Features |
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Substituted Pyrazole | Classic and versatile method. beilstein-journals.orgnih.gov |
| α,β-Unsaturated Ketone | Hydrazine Derivative | Pyrazoline (then Pyrazole) | Requires a subsequent oxidation step. nih.govmdpi.com |
| β-Enaminone | Hydrazine Derivative | Substituted Pyrazole | Provides access to various substitution patterns. mdpi.com |
Multi-Component Reactions for Pyrazole Core Formation
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, offering increased efficiency and molecular diversity. beilstein-journals.orgmdpi.com Several MCRs have been developed for the one-pot synthesis of pyrazoles. beilstein-journals.orgrsc.org These reactions often involve the in situ generation of key intermediates, such as 1,3-dicarbonyl compounds, which then undergo cyclocondensation with hydrazines. beilstein-journals.orgnih.gov
For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been reported for the synthesis of 1-H-pyrazole derivatives. Another example is a four-component reaction involving (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, and enolizable active methylene (B1212753) compounds, which proceeds via a Knoevenagel condensation/Michael addition/imine–enamine tautomerism/O-cyclization sequence. mdpi.com
| Reaction Type | Components | Catalyst/Solvent | Product |
| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate/Water | 1-H-Pyrazole derivatives |
| Four-component | Aldehydes, Hydrazine hydrate, β-Ketoesters, Malononitrile | Piperidine/Water | Pyrano[2,3-c]pyrazole derivatives mdpi.com |
| Three-component | Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP | Pyrazole-linked thiazoles acs.org |
Synthesis of the Acetohydrazide Side Chain
Once the substituted pyrazole ring is formed, the next critical step is the introduction of the acetohydrazide side chain at the N1 position. This can be achieved through a two-step process involving esterification and subsequent hydrazinolysis or via more direct methodologies.
Esterification and Subsequent Hydrazinolysis Approaches
A common and reliable method for introducing the acetohydrazide moiety involves a two-step sequence. First, the pyrazole nitrogen is alkylated with an ethyl haloacetate to yield the corresponding ethyl ester. This is followed by hydrazinolysis, where the ester is treated with hydrazine hydrate to form the desired acetohydrazide. mdpi.com This method is widely applicable and generally proceeds with good yields. The esterification step is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating its nucleophilic attack on the haloacetate. The subsequent hydrazinolysis is often performed in an alcoholic solvent at elevated temperatures. inglomayor.clresearchgate.net
A patent describes a two-step process for synthesizing acetohydrazide, which involves an initial esterification of acetic acid and ethanol, followed by a hydrazinolysis reaction of the resulting ethyl acetate with hydrazine hydrate in an alcohol solvent. google.comgoogle.com
Direct Linkage Methodologies
Direct methods for the formation of the acetohydrazide side chain are less common but offer the advantage of fewer synthetic steps. One such approach involves the direct reaction of the pyrazole with a protected acetohydrazide derivative. However, these methods can be challenging due to the potential for side reactions and the need for specific activating agents.
A patent discloses a one-step synthesis of acetohydrazide from acetic acid and hydrazine hydrate using a CuO/Cr₂O₃ composite catalyst. google.com This method aims to simplify the process and improve the reaction yield by continuously removing the water generated during the reaction. google.com Another patent describes a similar one-step synthesis using a solid acid molecular sieve catalyst. google.com
Strategies for Introducing Bromo and Methyl Substituents on the Pyrazole Ring
The specific substitution pattern of this compound requires the regioselective introduction of a bromine atom at the C4 position and a methyl group at the C5 position of the pyrazole ring.
The bromination of pyrazoles can be achieved using various brominating agents. The reaction of pyrazoles with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), provides an efficient method for the 4-C halogenation of pyrazoles under mild conditions. researchgate.net The position of bromination is influenced by the directing effects of the substituents already present on the pyrazole ring.
The introduction of the methyl group can be accomplished at different stages of the synthesis. If a methyl-substituted precursor, such as a methyl-containing 1,3-dicarbonyl compound, is used in the initial cyclocondensation reaction, the methyl group will be incorporated directly into the pyrazole ring. Alternatively, methylation of a pre-formed pyrazole ring can be performed. However, direct methylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, often leading to a mixture of N1 and N2-methylated products. acs.org The use of sterically bulky α-halomethylsilanes as masked methylating reagents has been shown to significantly improve the selectivity of N-alkylation. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O/c1-4-5(7)2-9-11(4)3-6(12)10-8/h2H,3,8H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVZOCPQRISWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)NN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217379 | |
| Record name | 4-Bromo-5-methyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004644-52-3 | |
| Record name | 4-Bromo-5-methyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methyl-1H-pyrazole-1-acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Techniques for 2 4 Bromo 5 Methyl 1h Pyrazol 1 Yl Acetohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the atomic connectivity and chemical environment within 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetohydrazide.
¹H NMR and ¹³C NMR Analysis
The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The methyl protons (CH₃) on the pyrazole (B372694) ring would likely appear as a singlet in the upfield region, typically around δ 2.2-2.5 ppm. The methylene (B1212753) protons (CH₂) of the acetohydrazide side chain are expected to produce a singlet at approximately δ 4.8-5.2 ppm, shifted downfield due to the influence of the adjacent nitrogen atom of the pyrazole ring and the carbonyl group. The proton on the pyrazole ring (C3-H) would resonate as a singlet further downfield, likely in the range of δ 7.5-7.8 ppm. The hydrazide protons (-NHNH₂) would exhibit broader signals, and their chemical shifts would be highly dependent on the solvent and concentration, but are typically observed in the δ 4.0-9.5 ppm range.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The methyl carbon (CH₃) is expected to have a signal in the aliphatic region, around δ 10-15 ppm. The methylene carbon (CH₂) would likely appear at δ 50-55 ppm. The carbon atoms of the pyrazole ring are anticipated in the aromatic region, with the C3 carbon around δ 140 ppm, the C4 carbon (bearing the bromine) at a more shielded position around δ 95-100 ppm, and the C5 carbon (attached to the methyl group) at approximately δ 145-150 ppm. The carbonyl carbon (C=O) of the acetohydrazide moiety would be the most downfield signal, expected around δ 165-170 ppm.
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₃ (on pyrazole) | ~2.2-2.5 (s, 3H) | ~10-15 |
| -CH₂- | ~4.8-5.2 (s, 2H) | ~50-55 |
| C3-H (pyrazole ring) | ~7.5-7.8 (s, 1H) | ~140 |
| -NHNH₂ | ~4.0-9.5 (br s, 3H) | - |
| C4-Br (pyrazole ring) | - | ~95-100 |
| C5-CH₃ (pyrazole ring) | - | ~145-150 |
| C=O | - | ~165-170 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
To confirm the assignments from 1D NMR and establish the connectivity between different parts of the molecule, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this molecule, significant COSY correlations are not expected due to the prevalence of singlet signals. However, it would definitively confirm the absence of proton-proton coupling for the isolated spin systems.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal one-bond correlations between protons and their directly attached carbons. This would unequivocally link the proton signals to their corresponding carbon signals, for instance, confirming the connection between the methyl protons and the methyl carbon, the methylene protons and the methylene carbon, and the pyrazole C3-H proton with the C3 carbon.
The methylene protons (-CH₂-) to the pyrazole ring carbons (C5 and N1-linked C3) and the carbonyl carbon (C=O).
The methyl protons (-CH₃) to the C5 and C4 carbons of the pyrazole ring.
The pyrazole C3-H proton to the C4 and C5 carbons.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition of the compound. For this compound (C₆H₈BrN₅O), the expected exact mass would be around 249.99 g/mol . The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximately 1:1 ratio.
High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information. Key expected fragmentation pathways could include:
Loss of the hydrazide group (-NHNH₂) to give a fragment corresponding to the [M - 31]⁺ ion.
Cleavage of the N-N bond in the hydrazide moiety.
Fragmentation of the pyrazole ring.
Alpha-cleavage adjacent to the carbonyl group.
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺ | C₆H₈BrN₅O⁺ | ~250/252 |
| [M - NHNH₂]⁺ | C₆H₅BrN₂O⁺ | ~219/221 |
| [C₅H₅BrN₂]⁺ | 4-bromo-5-methyl-1H-pyrazole ring fragment | ~175/177 |
| [CH₂CONHNH₂]⁺ | Acetohydrazide side chain | ~74 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
N-H Stretching: The hydrazide group would exhibit N-H stretching vibrations, likely appearing as two distinct bands in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the -NH₂ group. A broader band for the -NH group might also be present.
C=O Stretching: A strong absorption band corresponding to the carbonyl (amide I band) stretching of the hydrazide would be prominent in the range of 1650-1680 cm⁻¹.
N-H Bending: The N-H bending vibration (amide II band) of the hydrazide is expected around 1580-1620 cm⁻¹.
C-N Stretching: Vibrations associated with C-N bonds would appear in the 1200-1400 cm⁻¹ region.
C-H Stretching: Aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.
C=C and C=N Stretching: Stretching vibrations from the pyrazole ring would likely be found in the 1450-1600 cm⁻¹ region.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (hydrazide) | 3200-3400 | Stretching |
| C-H (aliphatic) | 2850-3000 | Stretching |
| C=O (amide I) | 1650-1680 | Stretching |
| N-H (amide II) | 1580-1620 | Bending |
| C=N, C=C (pyrazole) | 1450-1600 | Stretching |
| C-N | 1200-1400 | Stretching |
Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this method would provide precise information on bond lengths, bond angles, and torsion angles.
The analysis would reveal the planarity of the pyrazole ring and the conformation of the acetohydrazide side chain relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The hydrazide group, with its N-H and C=O functionalities, is a strong candidate for forming hydrogen bonds, potentially leading to the formation of dimers or extended networks in the crystal lattice. The bromine atom could also participate in halogen bonding. This detailed structural information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.
Elemental Analysis for Purity and Stoichiometry Verification
Elemental analysis is a fundamental technique in analytical chemistry used to determine the elemental composition of a compound. azom.comwikipedia.org For newly synthesized organic molecules like this compound, this analysis is crucial for verifying the empirical formula and assessing the purity of the sample. wikipedia.orgresearchgate.net The most common method for this is combustion analysis, which measures the mass fractions of carbon (C), hydrogen (H), and nitrogen (N). wikipedia.orgresearchgate.net
The process involves burning a small, precisely weighed sample of the compound in an excess of oxygen. researchgate.net The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (which are then reduced to N2)—are collected and measured. From the masses of these products, the percentage of each element in the original sample can be calculated. researchgate.net
The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's structural integrity and purity. nih.gov Significant deviations can indicate the presence of impurities, residual solvents, or an incorrect structural assignment. nih.gov
For this compound, with a molecular formula of C₆H₉BrN₄O, the theoretical elemental composition has been calculated. While specific experimental research findings for this particular compound are not available in the reviewed literature, the following table outlines the expected elemental percentages.
| Element | Symbol | Calculated (%) |
|---|---|---|
| Carbon | C | 28.93 |
| Hydrogen | H | 3.64 |
| Nitrogen | N | 22.49 |
| Oxygen | O | 6.42 |
| Bromine | Br | 32.07 |
Detailed Research Findings
In the characterization of novel organic compounds, elemental analysis serves as a primary checkpoint for validating the successful synthesis of the target molecule. globalspec.com The data obtained from this analysis are used to confirm the stoichiometry of the elements within the compound. azom.com For instance, the verification of the carbon, hydrogen, and nitrogen content is a standard procedure. globalspec.com
The comparison between the theoretical and experimentally obtained values is a critical step. nih.gov A strong correlation between these values supports the proposed molecular formula. In practice, researchers synthesize a compound and then subject it to a battery of spectroscopic and analytical tests, with elemental analysis being one of the most fundamental. azom.comwikipedia.org If the experimental percentages for C, H, and N for a sample of this compound were to align with the calculated values presented in the table, it would confirm that the relative proportions of these elements in the synthesized sample match the theoretical proportions.
This technique is particularly powerful for confirming that the compound is free from significant amounts of impurities that could alter the elemental ratios. For example, the presence of a solvent from the reaction or purification process would lead to deviations in the observed elemental percentages. Therefore, elemental analysis is an indispensable tool for ensuring the stoichiometric correctness and purity of a synthesized compound before proceeding with further structural elucidation and biological testing. rsc.orgnmrmbc.com
Computational and Theoretical Chemistry Investigations of 2 4 Bromo 5 Methyl 1h Pyrazol 1 Yl Acetohydrazide
Quantum Chemical Calculations
Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule. These computational methods are used to predict molecular geometry, electronic structure, and various chemical descriptors.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
DFT studies would be conducted to optimize the molecular geometry of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetohydrazide. This analysis would yield key information on bond lengths, bond angles, and dihedral angles. From the optimized structure, various global reactivity descriptors could be calculated to predict the molecule's chemical behavior. These descriptors typically include chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω). Such data would help in understanding the molecule's stability and its tendency to donate or accept electrons in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)
FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. A smaller energy gap generally implies higher chemical reactivity and lower stability.
| Parameter | Calculated Value (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
An MEP map would visualize the electrostatic potential on the electron density surface of the molecule. This map uses a color scale to indicate different potential regions: typically, red for negative potential (electron-rich, susceptible to electrophilic attack) and blue for positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, MEP analysis would identify the likely sites for hydrogen bonding and other non-covalent interactions, such as the carbonyl oxygen and the hydrazide hydrogens.
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. This method is crucial in drug discovery for predicting binding affinity and mechanism of action.
Ligand-Protein Interaction Profiling and Binding Mode Prediction
Docking simulations of this compound against a specific protein target would predict its preferred binding orientation within the active site. The analysis would detail the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. This information is vital for understanding the basis of its potential biological activity.
Assessment of Binding Affinities and Energetics
The primary output of a docking simulation is a scoring function that estimates the binding affinity, often expressed in kcal/mol. A lower (more negative) binding energy indicates a more stable ligand-protein complex and potentially higher inhibitory activity. These simulations would provide a quantitative measure of how strongly this compound might bind to a biological target compared to known inhibitors.
| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues |
| Data not available | Data not available | Data not available |
Molecular Dynamics Simulations to Explore Conformational Stability and Dynamics
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide significant insights into its conformational stability, flexibility, and interactions with its environment, such as a solvent or a biological receptor.
The process of an MD simulation for this compound would involve several key steps. Initially, a three-dimensional structure of the molecule is generated and optimized using quantum mechanical or molecular mechanics methods. A force field, which is a set of parameters describing the potential energy of the atoms and bonds, is then assigned. The molecule is placed in a simulation box, often filled with solvent molecules like water, to mimic physiological conditions. The system is then subjected to a period of equilibration, where the temperature and pressure are stabilized. Finally, a production run is performed, during which the trajectories of the atoms are calculated by integrating Newton's laws of motion over a certain period, typically nanoseconds to microseconds.
From the resulting trajectory, various properties can be analyzed to understand the conformational landscape of this compound. Key analyses would include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. For instance, the acetohydrazide side chain is expected to be more flexible than the more rigid pyrazole (B372694) ring.
Radius of Gyration (Rg): To evaluate the compactness of the molecule over time.
Hydrogen Bond Analysis: To study the formation and breaking of intramolecular and intermolecular hydrogen bonds, which are crucial for determining the conformational preferences and interactions with the solvent.
While specific data for this compound is not available, studies on other pyrazole derivatives have demonstrated the utility of MD simulations. For example, in a study of other bioactive pyrazole derivatives, MD simulations were used to confirm the stability of the ligand-protein complex and to understand the key interactions driving the binding affinity.
A hypothetical MD simulation of this compound in an aqueous solution would likely reveal the conformational preferences of the acetohydrazide tail and the rotational freedom around the single bonds. The results could be presented in a table summarizing the average values and fluctuations of key structural parameters.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters and Key Observables for this compound
| Parameter | Value/Description |
| Software | GROMACS, AMBER, or similar |
| Force Field | GROMOS, CHARMM, or OPLS |
| Solvent Model | SPC/E or TIP3P water model |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Pressure | 1 bar |
| Average RMSD | Expected to be low for the pyrazole ring, higher for the side chain |
| Average Rg | Would indicate the overall compactness of the molecule |
| Key Flexible Regions | Expected around the C-N and C-C single bonds of the acetohydrazide moiety |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR studies would be invaluable for predicting the biological activity of new, unsynthesized analogs and for guiding the design of more potent compounds.
A QSAR study involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is required. The three-dimensional structures of these molecules are then built and optimized. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be classified into several categories:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Describing the connectivity of the atoms.
Geometrical descriptors: Related to the 3D shape of the molecule.
Quantum-chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges.
Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical model is developed that correlates a subset of these descriptors with the biological activity. The predictive power of the QSAR model is then validated using internal and external validation techniques.
While a specific QSAR model for derivatives of this compound has not been reported, numerous QSAR studies have been successfully applied to other classes of pyrazole derivatives for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
For a hypothetical QSAR study on a series of analogs of this compound, where different substituents are introduced on the pyrazole or phenyl ring, the resulting model could highlight the key structural features influencing the activity. For instance, a hypothetical QSAR equation might look like:
Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area)
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model would suggest that the biological activity is influenced by the lipophilicity, polarity, and size of the molecules.
Table 2: Key Molecular Descriptors for a Hypothetical QSAR Study of this compound Derivatives
| Descriptor Category | Examples | Potential Influence on Activity |
| Lipophilic Descriptors | LogP, Molar Refractivity | Membrane permeability and hydrophobic interactions with the target |
| Electronic Descriptors | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Electrostatic interactions and reactivity |
| Steric Descriptors | Molecular Weight, Volume, Surface Area | Steric hindrance and fit within the binding site |
| Topological Descriptors | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |
Theoretical Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)
Theoretical prediction of spectroscopic parameters using quantum chemical methods, such as Density Functional Theory (DFT), is a powerful tool for structural elucidation and for complementing experimental data. For this compound, theoretical calculations can provide valuable information about its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
The process begins with the optimization of the molecular geometry of the compound at a chosen level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). Following this, the spectroscopic properties are calculated.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities are calculated. These can be compared with experimental IR spectra to assign the observed absorption bands to specific vibrational modes of the molecule, such as the C=O stretching of the hydrazide group, N-H stretching, and vibrations of the pyrazole ring. A study on 4-bromo substituted 1H-pyrazoles has shown that DFT calculations can accurately predict vibrational spectra. researchgate.net
NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts can be correlated with experimental data to aid in the assignment of NMR signals. DFT calculations have been used to provide useful chemical shifts for 4-bromo-1H-pyrazoles. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of the molecule, which correspond to the absorption bands in the UV-Vis spectrum. This provides information about the electronic structure and the nature of the molecular orbitals involved in the transitions (e.g., π→π* or n→π*).
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Expected Wavenumber/Chemical Shift/Wavelength Range |
| IR Spectroscopy | C=O stretch (amide) | ~1650-1680 cm⁻¹ |
| N-H stretch (hydrazide) | ~3200-3400 cm⁻¹ | |
| C-Br stretch | ~500-600 cm⁻¹ | |
| ¹H NMR Spectroscopy | CH₃ protons | ~2.0-2.5 ppm |
| CH₂ protons | ~4.5-5.0 ppm | |
| Pyrazole C-H proton | ~7.5-8.0 ppm | |
| N-H protons (hydrazide) | Variable, likely downfield | |
| ¹³C NMR Spectroscopy | C=O carbon | ~170-175 ppm |
| Pyrazole carbons | ~100-150 ppm | |
| CH₃ carbon | ~10-15 ppm | |
| CH₂ carbon | ~50-60 ppm | |
| UV-Vis Spectroscopy | λmax (π→π* transition) | ~250-300 nm |
Mechanistic Investigations into the Biological Action of 2 4 Bromo 5 Methyl 1h Pyrazol 1 Yl Acetohydrazide
Identification of Cellular and Molecular Targets
Specific cellular and molecular targets for 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetohydrazide have not yet been definitively identified in published research. The broad pharmacological activities of pyrazole (B372694) derivatives suggest a range of potential targets. For many bioactive compounds, initial target identification often involves techniques such as affinity chromatography, proteomics, and genetic screening to pinpoint binding partners and pathways essential for their therapeutic or toxic effects.
Elucidation of Intracellular Signaling Pathway Modulation
Direct evidence detailing the modulation of intracellular signaling pathways by this compound is not currently documented. Research on other pyrazole-containing molecules has shown interference with various signaling cascades, including those involved in inflammation, cell proliferation, and microbial pathogenesis. Future studies on this specific acetohydrazide derivative would likely investigate its impact on key signaling nodes such as protein kinases, transcription factors, and second messenger systems to understand its mechanism of action.
Gene Expression and Proteomic Analysis in Response to Compound Treatment
Comprehensive gene expression or proteomic profiles in response to treatment with this compound have not been reported. Such analyses, typically performed using technologies like RNA-sequencing and mass spectrometry, are critical for developing a systems-level understanding of a compound's biological effects. These studies would reveal which genes and proteins are up- or down-regulated upon exposure, offering clues to the cellular response and potential mechanisms of efficacy or toxicity.
Correlation between Structural Features and Biological Efficacy (SAR)
While specific structure-activity relationship (SAR) studies for this compound are limited, analysis of related pyrazole acetohydrazide derivatives provides valuable insights into the chemical features governing their biological activity. The pyrazole scaffold is a well-established pharmacophore, and modifications to its structure can significantly influence efficacy.
The general structure of these compounds consists of a central pyrazole ring, substituted at various positions, and an acetohydrazide side chain. The key structural components that are typically varied to establish SAR include:
Substituents on the Pyrazole Ring: The nature and position of groups on the pyrazole ring are critical. In the case of the title compound, these are a bromo group at position 4 and a methyl group at position 5.
The Acetohydrazide Moiety: The hydrazide group (-CONHNH2) is a key functional group that can be modified to alter activity.
Studies on analogous pyrazole derivatives have revealed several important SAR trends. For instance, in a series of acetohydrazide-linked pyrazole derivatives screened for antimicrobial activity, the presence of electron-withdrawing groups on a phenyl ring attached to the pyrazole core was found to enhance antimicrobial potential. Specifically, a derivative with a bromo-phenyl group exhibited notable antibacterial properties, suggesting that halogen substituents like the bromine atom in this compound could be crucial for its biological effects. The antimicrobial activity was generally improved when electron-withdrawing groups were present on the molecule.
The table below summarizes the influence of different structural features on the biological activity of related pyrazole compounds, providing a framework for understanding the potential role of each component of the title compound.
| Structural Feature | Moiety | Observed Influence on Biological Activity in Analogs |
| Pyrazole Ring | 5-membered nitrogen heterocycle | Core scaffold essential for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. |
| Position 4 Substituent | Bromo group (-Br) | Halogen atoms, particularly electron-withdrawing ones, often enhance the biological potency of heterocyclic compounds. In related structures, bromo substituents have been associated with increased antimicrobial activity. |
| Position 5 Substituent | Methyl group (-CH3) | Small alkyl groups can influence lipophilicity and steric interactions with biological targets, thereby modulating activity and selectivity. |
| N1-Substitution | Acetohydrazide side chain (-CH2CONHNH2) | This side chain is a key functional component. The hydrazide group can act as a hydrogen bond donor and acceptor, facilitating interactions with molecular targets. Modifications to this chain can significantly alter biological outcomes. |
These general principles derived from related compounds underscore the importance of the specific substitution pattern of this compound. The combination of the bromo and methyl groups on the pyrazole ring, along with the acetohydrazide side chain, likely confers a unique biological activity profile that warrants further detailed mechanistic investigation.
Analytical Methodologies for the Quantification and Detection of 2 4 Bromo 5 Methyl 1h Pyrazol 1 Yl Acetohydrazide
Chromatographic Separation Techniques (e.g., HPLC, GC)
Chromatographic techniques are paramount for the separation, identification, and quantification of 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetohydrazide from complex mixtures, ensuring high sensitivity and specificity.
Method Development and Validation for Purity and Quantification
High-Performance Liquid Chromatography (HPLC):
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly probable and effective method for the analysis of this compound, owing to its polarity. Method development would involve a systematic approach to optimize separation parameters.
Column Selection: A C18 column is a common choice for the separation of pyrazole (B372694) derivatives. ijcpa.in The nonpolar stationary phase interacts with the analyte, and the retention is modulated by the mobile phase composition.
Mobile Phase Composition: A gradient or isocratic elution using a mixture of a polar organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer would be employed. The addition of modifiers like trifluoroacetic acid can improve peak shape and resolution. ijcpa.in
Detection: A photodiode array (PDA) detector would be suitable for detecting the pyrazole ring, which is expected to have a significant UV absorbance. The optimal detection wavelength would be determined by acquiring the UV spectrum of the compound. researchgate.net
Validation: A developed HPLC method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijcpa.inresearcher.life
A hypothetical validated RP-HPLC method for a pyrazoline derivative is presented in the table below, which could serve as a starting point for the development of a method for this compound. ijcpa.in
| Parameter | Typical Value |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | 0.1% Trifluoroacetic acid : Methanol (20:80) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 206 nm |
| Linearity Range | 50-150 µg/mL |
| Regression Coefficient (r²) | > 0.995 |
Gas Chromatography (GC):
Gas chromatography, particularly coupled with mass spectrometry (GC-MS), could be a viable technique for the analysis of this compound, provided the compound is thermally stable or can be derivatized to enhance its volatility. The mass spectrum would provide valuable structural information through the analysis of fragmentation patterns characteristic of pyrazole compounds. researchgate.net Derivatization of the hydrazide group might be necessary to improve its thermal stability and chromatographic behavior. acs.org
Detection and Quantification Limits
The detection and quantification limits are critical parameters for any analytical method, indicating the lowest concentration of an analyte that can be reliably detected and quantified. For HPLC methods developed for pyrazole derivatives, the limit of detection (LOD) and limit of quantification (LOQ) are typically in the low µg/mL range. For instance, a validated RP-HPLC method for a pyrazoline derivative reported an LOD of 4 µg/mL and an LOQ of 15 µg/mL. ijcpa.in Another highly sensitive RP-HPLC-PDA method for a different pyrazole derivative achieved an LOD of 2.43 µg/mL and an LOQ of 7.38 µg/mL. researcher.life It is anticipated that a well-optimized HPLC method for this compound would achieve similar limits.
Spectrophotometric and Fluorometric Analytical Methods
Spectrophotometric Methods:
UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantification of this compound in bulk or in simple formulations. The pyrazole ring system exhibits characteristic UV absorption. researchgate.net The absorption maximum (λmax) would need to be determined by scanning a solution of the pure compound. Quantification would then be based on the Beer-Lambert law, by measuring the absorbance at the λmax and comparing it to a calibration curve prepared with standards of known concentrations. The presence of the bromo-substituent and the acetohydrazide side chain will influence the exact position and intensity of the absorption bands. researchgate.net
Fluorometric Methods:
Fluorometric methods offer higher sensitivity and selectivity compared to spectrophotometry. While the native fluorescence of this compound is not known, the hydrazide functional group can be derivatized with a fluorogenic reagent to produce a highly fluorescent product. Reagents such as o-phthalaldehyde (B127526) have been used for the fluorometric determination of hydrazine (B178648) and its derivatives. nih.gov This approach would involve reacting the compound with a suitable reagent and measuring the fluorescence intensity of the resulting product. The reaction conditions, such as pH, temperature, and reagent concentration, would need to be optimized to ensure a complete and stable reaction. researchgate.net
Electrochemical Detection Approaches
Electrochemical methods provide a sensitive and rapid means for the determination of electroactive compounds. The acetohydrazide moiety in this compound is expected to be electrochemically active and thus amenable to analysis by techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov
The development of an electrochemical sensor for this compound would likely involve the use of a modified electrode to enhance sensitivity and selectivity. Various materials, such as composites of reduced graphene oxide and conducting polymers, have been successfully employed to fabricate sensors for hydrazine and its derivatives. nih.gov The analytical signal, typically a peak current, would be proportional to the concentration of the analyte. The method would be optimized by studying the effect of pH, scan rate, and potential waveform on the electrochemical response. The selectivity of the sensor would also be evaluated against potential interfering substances. nih.govacs.org
A comparison of performance for different modified electrodes in the detection of hydrazine is provided below, illustrating the potential for low detection limits.
| Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) (µM) |
| Poly(dopamine)-modified ITO | 100 - 10,000 | 1 |
| Ferrocene/Ionic Liquid/CoS₂-CNT/CPE | 0.03 - 500 | 0.015 |
| ErGO/PEDOT:PSS/GCE | 0.2 - 100 | 0.01 |
Emerging Applications and Future Research Directions
Potential as a Lead Compound for Novel Therapeutic Agents
The pyrazole-hydrazide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a vast array of pharmacological activities. researchgate.netresearchgate.netresearchgate.net As a member of this class, 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetohydrazide holds considerable potential as a lead compound for developing new therapeutic agents. The broad biological profile of related compounds suggests that this molecule could be active in several key therapeutic areas. mdpi.comnih.gov
Research has demonstrated that pyrazole (B372694) derivatives possess significant anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties. researchgate.netnih.govnih.gov The hydrazide moiety is also recognized as an important pharmacophoric group, contributing to the biological activity of many therapeutic substances. researchgate.net Specifically, pyrazole-hydrazone derivatives have been designed as potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key targets in inflammation. nih.gov Furthermore, various 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been shown to inhibit cancer cell growth and induce apoptosis. nih.gov The presence of a bromine atom on the pyrazole ring can enhance lipophilicity and may contribute to increased potency, a strategy observed in other bioactive molecules. frontiersin.org
| Derivative Class | Observed Biological Activity | Key Structural Features | Reference |
|---|---|---|---|
| N'-[(aryl)methylene]-1H-pyrazole-3-carbohydrazides | Antimicrobial and Antifungal | Pyrazole core linked to a carbohydrazide (B1668358) and an arylmethylene group. | researchgate.net |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | Anticancer (A549 cell line) | Carbohydrazide functional group at position 5 of the pyrazole ring. | nih.gov |
| Pyrazole-hydrazone derivatives | Anti-inflammatory (COX-2/5-LOX inhibition) | Hydrazone linkage formed from a pyrazole hydrazide precursor. | nih.gov |
| Thiophene (B33073)–pyrazole hybrids | Anti-inflammatory with good oral bioavailability. | Hybrid structure combining pyrazole and thiophene rings. | mdpi.com |
| Nitrofuranyl-tetrasubstituted pyrazoles | Antibacterial and Antifungal | Pyrazole core substituted with a nitrofuran moiety. | nih.gov |
Given this extensive evidence, this compound warrants comprehensive screening for a range of biological activities, positioning it as a valuable starting point for drug discovery programs.
Applications in Material Science and Coordination Chemistry (e.g., corrosion inhibitors)
Beyond its therapeutic potential, the molecular structure of this compound makes it an excellent candidate for applications in material science, particularly in the field of coordination chemistry and as a corrosion inhibitor. Pyrazole derivatives are recognized as highly flexible and effective ligands due to the presence of electron-rich nitrogen atoms in the heterocyclic ring, which can readily coordinate with a variety of metal ions. researchgate.netresearchgate.net
The combination of the pyrazole ring and the acetohydrazide side chain provides multiple donor sites (N and O atoms), enabling the compound to act as a chelating agent. This property is crucial for forming stable coordination complexes, which have applications in catalysis, metal ion extraction, and the development of novel materials with specific magnetic or optical properties. researchgate.net
A significant application in this area is corrosion inhibition. Pyrazole and its derivatives have demonstrated superior performance in protecting metals like steel, aluminum, and copper from corrosion, especially in acidic environments. researchgate.netku.ac.aeiapchem.org The mechanism of inhibition involves the adsorption of the molecule onto the metal surface. The nitrogen and oxygen atoms in this compound, along with the delocalized π-electrons of the pyrazole ring, can form a protective hydrophobic layer that shields the metal from corrosive agents. ku.ac.ae Studies on similar pyrazole carbohydrazide compounds have confirmed their excellent efficiency as corrosion inhibitors for aluminum alloys in sulfuric acid. iomcworld.com This suggests that the target compound could serve as an effective, environmentally friendly corrosion inhibitor for various industrial applications.
Rational Design of New Derivatized Analogues for Enhanced Bioactivity
A key direction for future research is the rational design and synthesis of new analogues based on the this compound scaffold. Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence biological activity. researchgate.netjapsonline.com By systematically modifying the core structure, it is possible to develop derivatives with enhanced potency, improved selectivity, and better pharmacokinetic profiles. researchgate.net
Several positions on the lead molecule can be targeted for derivatization:
The Hydrazide Terminus: The terminal -NH2 group of the acetohydrazide moiety is a reactive handle for synthesizing a wide range of derivatives, such as Schiff bases (hydrazones), amides, and further heterocyclic rings (e.g., oxadiazoles, triazoles). researchgate.netresearchgate.net This approach has been successfully used to convert weakly active hydrazides into highly potent antimicrobial or anti-inflammatory agents. nih.govresearchgate.net
The Pyrazole Ring: While the 4-bromo and 5-methyl positions are fixed in the parent compound, SAR studies on other pyrazoles have shown that the nature and position of substituents on the ring are critical for activity. nih.govmdpi.com For instance, research has shown that electron-withdrawing groups can enhance the antimicrobial potential of pyrazole derivatives. researchgate.net
The Acetyl Linker: The length and nature of the linker between the pyrazole ring and the hydrazide function could also be modified to optimize the spatial orientation and binding affinity of the molecule to its biological target.
| Modification Site | Type of Modification | Observed Impact on Bioactivity | Reference |
|---|---|---|---|
| Hydrazide Terminus | Condensation with aldehydes to form hydrazones. | Significant enhancement of anti-inflammatory (COX-2) activity. | nih.gov |
| Pyrazole Ring (Position 3/5) | Introduction of a cyclic moiety (cyclopentyl). | Maintained high inhibitory activity against meprin α protease. | nih.gov |
| Pyrazole Ring (N-substitution) | Addition of lipophilic groups (methyl, phenyl). | Decreased inhibitory activity against meprin α and β. | nih.gov |
| Aryl Substituents | Introduction of electron-withdrawing groups (e.g., halogens). | Enhanced antimicrobial and antinociceptive efficacy. | frontiersin.orgresearchgate.net |
By employing computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies, the design of new analogues can be accelerated, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. researchgate.net
Exploration of Novel Biological Targets and Therapeutic Areas
While the established activities of pyrazoles point towards inflammation, cancer, and microbial infections, the unique structure of this compound may allow it to interact with novel biological targets. The hydrazide functional group, for instance, has been identified in compounds that inhibit enzymes such as histone deacetylases (HDAC) and monoamine oxidases (MAO), targets relevant to oncology and neurodegenerative diseases, respectively. acs.org
Future research should therefore include broad-based phenotypic screening and target identification studies to uncover new mechanisms of action. Potential new therapeutic areas to explore include:
Neurodegenerative Diseases: The potential for MAO inhibition makes this scaffold interesting for conditions like Parkinson's disease. nih.gov
Metabolic Diseases: Certain pyrazole derivatives have been investigated as antidiabetic agents. researchgate.netnih.gov
Viral Infections: Pyrazole-based compounds have shown promise as inhibitors of various viruses, including Hepatitis C and Herpes Simplex Virus. nih.gov
Kinase Inhibition: The pyrazole scaffold is a core component of many kinase inhibitors used in cancer therapy, targeting proteins like EGFR, VEGFR-2, and CDKs. mdpi.com Investigating the inhibitory profile of this compound against a panel of kinases could reveal new anticancer applications.
Integration with Advanced Delivery Systems (Conceptual Studies)
The therapeutic potential of any lead compound can be limited by poor physicochemical properties, such as low aqueous solubility or rapid metabolism. Future conceptual studies should explore the integration of this compound or its optimized analogues with advanced drug delivery systems. researchgate.net
Strategies to consider include:
Nanoparticle Formulation: Encapsulating the compound in polymeric nanoparticles, liposomes, or solid lipid nanoparticles could enhance its solubility, protect it from premature degradation, and improve its bioavailability.
Targeted Delivery: Functionalizing nanocarriers with specific ligands (e.g., antibodies or peptides) could enable targeted delivery of the drug to cancer cells or inflamed tissues, thereby increasing efficacy and reducing systemic side effects.
Prodrug Approaches: The hydrazide moiety could be used to create prodrugs that release the active compound under specific physiological conditions, such as the low pH environment of a tumor.
These conceptual frameworks represent a forward-thinking approach to maximizing the therapeutic impact of this promising pyrazole-hydrazide scaffold.
Addressing Research Gaps and Challenges in Pyrazole-Hydrazide Chemistry and Biology
Despite the immense potential, several research gaps and challenges need to be addressed to fully exploit the utility of this compound and related compounds.
Synthetic Challenges: While many synthetic routes to pyrazoles exist, challenges related to regioselectivity (controlling the position of substituents) and the development of environmentally friendly ("green") and scalable synthesis methods remain. nih.govresearchgate.net Future work should focus on optimizing synthetic protocols to ensure high yields and purity.
Mechanism of Action: For many bioactive pyrazole derivatives, the precise molecular mechanism of action is not fully understood. frontiersin.org Future biological studies must move beyond primary screening to include target deconvolution, pathway analysis, and validation of the molecular interactions responsible for the observed effects.
Selectivity and Off-Target Effects: A significant challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects and toxicity. While some pyrazole-hydrazones show excellent selectivity for COX-2 over COX-1, this is not universal across the class. nih.gov Comprehensive profiling against related enzymes and receptors is essential.
Toxicology and Pharmacokinetics: Early and thorough evaluation of the toxicological profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of any new lead compound is critical. There is a general need for more systematic toxicity data on novel pyrazole-hydrazide scaffolds.
Addressing these gaps through interdisciplinary collaboration between synthetic chemists, pharmacologists, and material scientists will be crucial for translating the potential of this compound into practical applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetohydrazide, and how can intermediates be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions of hydrazide derivatives. For example, substituted pyrazole precursors are condensed with hydrazine hydrate under reflux conditions in ethanol, followed by acidification to precipitate the product . Key intermediates like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid can be prepared via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Optimization involves adjusting reaction time (8–10 hours), temperature (120°C for cyclization with POCl₃), and stoichiometric ratios of reagents .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Structural validation requires a combination of:
- IR spectroscopy : To confirm functional groups (e.g., N-H stretches at ~3200 cm⁻¹ for hydrazide, C=O at ~1650 cm⁻¹) .
- ¹H/¹³C NMR : For resolving aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm) .
- X-ray diffraction (XRD) : To determine crystal packing and hydrogen-bonding interactions, as demonstrated for related pyrazole-carboxylic acids .
- Mass spectrometry : To confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve:
- Thermogravimetric analysis (TGA) : To evaluate decomposition temperatures.
- pH-dependent hydrolysis assays : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via HPLC .
- Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation products .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) can model:
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer behavior .
- Electrostatic potential (ESP) maps for nucleophilic/electrophilic site identification .
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H contacts) .
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxicity) be resolved?
- Methodological Answer : Contradictions arise from assay-specific conditions. Strategies include:
- Comparative dose-response assays : Test the compound against Gram-positive vs. Gram-negative bacteria and cancer cell lines (e.g., MCF-7, HeLa) using standardized protocols .
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., replacing Br with Cl) to isolate bioactivity contributions .
- Mechanistic studies : Use fluorescence microscopy to assess membrane disruption in bacteria vs. apoptosis pathways in eukaryotic cells .
Q. What experimental designs are optimal for evaluating synergistic effects with other pharmacophores?
- Methodological Answer : Use factorial design (e.g., 2² or 2³) to test combinations with:
- Triazole or thiadiazole derivatives : Enhance antimicrobial synergy via π-π stacking or hydrogen bonding .
- Metal complexes : Coordinate with Mn(II) or Fe(II) to improve solubility and bioavailability .
- Dose matrices : Analyze IC₅₀ shifts using CompuSyn software to quantify synergy scores .
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
- Methodological Answer : Synthesize analogs by:
- Substituting the bromine atom : Replace Br with electron-withdrawing (NO₂) or donating (OCH₃) groups to modulate electronic effects .
- Varying the pyrazole ring : Introduce 4-fluorophenyl or 4-methylphenyl substituents to sterically hinder enzymatic binding .
- Assessing bioisosteres : Replace the acetohydrazide moiety with oxadiazole or thiazole rings to enhance metabolic stability .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Key strategies include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to suppress side reactions during cyclization .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve yields compared to ethanol .
- Purification techniques : Combine column chromatography (silica gel, hexane/ethyl acetate) with recrystallization from ethanol-water mixtures .
Methodological Notes
- Data Contradiction Analysis : Cross-validate biological results using orthogonal assays (e.g., MIC vs. time-kill curves) and statistical tools (ANOVA with Tukey’s post hoc test) .
- Experimental Design : Use randomized block designs with split-split plots for multifactorial studies (e.g., trellis systems for stability testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
